![molecular formula C23H28N4O2S B2761351 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631855-04-4](/img/structure/B2761351.png)

2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

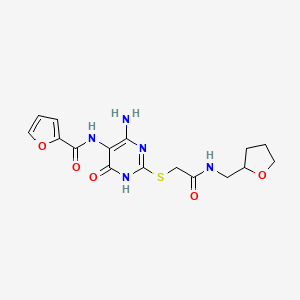

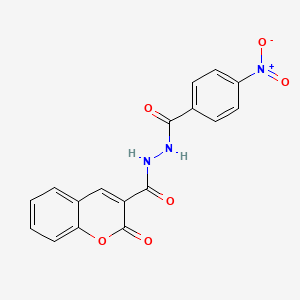

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrimido[4,5-b]quinoline ring, a pyridine ring, and an isopentylthio group. These groups could potentially give the compound a range of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimido[4,5-b]quinoline and pyridine rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the isopentylthio group might be reactive towards electrophiles, and the pyridine ring might be able to act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the pyridine ring could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

Research on compounds similar to 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione focuses on synthesizing various derivatives and evaluating their biological activities. For instance, Sorokina et al. (2007) synthesized a group of pyrrolo[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, including compounds structurally related to the target chemical, and found some exhibiting anticonvulsant activity (Sorokina, Alekseeva, Parshin, & Granik, 2007).

Interaction with Biomolecules

The interaction of similar compounds with DNA and proteins is another area of interest. Ragheb et al. (2022) studied the DNA photocleavage and binding properties of bis(pyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, finding that some derivatives exhibit good binding affinities toward CT-DNA and bovine serum albumin (BSA), suggesting potential applications in molecular biology (Ragheb et al., 2022).

Chemical Synthesis and Modification

The synthesis of new derivatives and their potential applications is another important aspect. Hovsepyan et al. (2018) synthesized new pyrimido[4,5-b]quinoline derivatives through a cyclocondensation process, which could be of interest for further biological screening (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Oxidation Processes

Compounds structurally related to the target molecule have been studied for their role in oxidation processes. Yoneda et al. (1979) explored the oxidation of amines to carbonyl compounds using pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin), revealing its potential in organic synthesis and biochemical applications (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

Antimicrobial and Anticancer Activities

Some derivatives have been investigated for their antimicrobial and anticancer properties. Ismail et al. (2013) synthesized pyrimido[5,4-c]quinoline-2,4-dione derivatives and conducted antimicrobial and in vitro anticancer assays, indicating potential pharmaceutical applications (Ismail, Al-Shihry, Arafa, & el-Ayaan, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-13(2)7-9-30-22-26-20-19(21(29)27-22)17(14-6-5-8-24-12-14)18-15(25-20)10-23(3,4)11-16(18)28/h5-6,8,12-13,17H,7,9-11H2,1-4H3,(H2,25,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFSPBHAYWIYEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2761272.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2761273.png)

![5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione](/img/structure/B2761274.png)

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)